molecular formula C9H10Cl3N3 B13253270 1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride

1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13253270
M. Wt: 266.6 g/mol
InChI Key: QMAVCJBHGDJTCH-UHFFFAOYSA-N
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Description

1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl3N3 It is a derivative of benzodiazole, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5,6-dichloro-1H-benzodiazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
  • 1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
  • (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methanamine

Uniqueness

1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10Cl3N3

Molecular Weight

266.6 g/mol

IUPAC Name

1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H9Cl2N3.ClH/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9;/h2-4H,12H2,1H3,(H,13,14);1H

InChI Key

QMAVCJBHGDJTCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)N.Cl

Origin of Product

United States

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